N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is an organic compound that features a pyridine ring substituted with a dimethylamino group and a dioxaborolane moiety
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
This compound is often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, the boronic ester group of the compound interacts with a palladium catalyst, undergoing transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, it plays a crucial role in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In Suzuki-Miyaura coupling reactions, the use of this compound results in the formation of new carbon-carbon bonds . This is a key step in the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored under inert gas and away from light and air . Furthermore, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic and amidation reactions, which are crucial for the synthesis of organic intermediates . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation . This compound has been shown to inhibit certain enzymes by forming stable complexes, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit changes in stability and degradation. In in vitro studies, it has been found to degrade slowly, maintaining its activity for extended periods . In in vivo studies, long-term exposure to this compound has been associated with sustained effects on cellular function, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been observed, where a specific dosage range results in significant biochemical changes, beyond which toxicity becomes apparent. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . For example, it has been shown to participate in the hydroboration of alkyl or aryl alkynes and alkenes, a reaction catalyzed by transition metal catalysts . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound has been found to localize in specific cellular compartments, where it accumulates and exerts its biochemical effects. The distribution pattern is influenced by its interactions with cellular transport mechanisms, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound has been observed to localize in specific organelles, such as the nucleus and mitochondria, where it can interact with target biomolecules. Post-translational modifications and targeting signals play crucial roles in directing this compound to its specific subcellular locations, thereby influencing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is used as a building block for the construction of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions .
Biology and Medicine: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial applications .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-N′-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl urea
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
Uniqueness: N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAMKARQFVLMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679753 | |
Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036991-24-8 | |
Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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